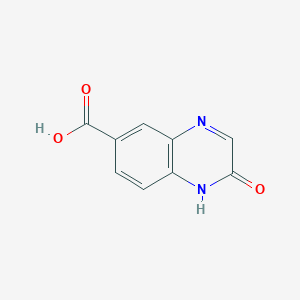

2-Oxo-1,2-dihydroquinoxaline-6-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Oxo-1,2-dihydroquinoxaline-6-carboxylic acid (ODQ) is a heterocyclic organic compound with a molecular formula of C9H6N2O3. It is a derivative of quinoxaline, a class of compounds that have been studied for their potential biological activities .

Synthesis Analysis

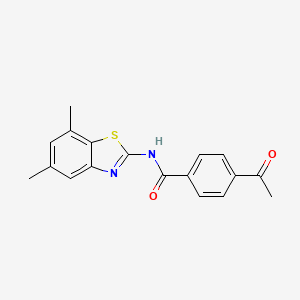

The synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxamides, which are similar to the compound , has been reported . The synthesis involved the creation of tacrine analogues free of hepatotoxicity. The synthesized carboxamides were evaluated for their inhibitory activity against acetylcholinesterase enzyme (AChE) using an in-house gas chromatography method .Molecular Structure Analysis

The molecular structure of 2-Oxo-1,2-dihydroquinoxaline-6-carboxylic acid can be represented by the InChI code: 1S/C9H6N2O3/c1-6-10(14)13(2)9-4-3-7(11(15)16)5-8(9)12-6/h3-5,12H,1H2,2H3, (H,15,16) .Physical And Chemical Properties Analysis

The molecular weight of 2-Oxo-1,2-dihydroquinoxaline-6-carboxylic acid is 190.158. The compound is a solid at room temperature .科学的研究の応用

- Anticancer Agents : Researchers have explored derivatives of this compound for their potential as anticancer agents. The quinoxaline ring system exhibits interesting biological activity, and modifications to the carboxylic acid group can enhance selectivity against specific cancer cell lines .

- Antimicrobial Properties : Some derivatives of 2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid have shown promising antimicrobial activity. Scientists investigate their effectiveness against bacteria, fungi, and other pathogens .

- Transition Metal Complexes : Scientists have explored transition metal complexes of this compound as catalysts in various reactions. These complexes can facilitate transformations like C–C bond formation, oxidation, and reduction .

- Conjugated Polymers : Quinoxaline-based polymers have been synthesized for use in organic photovoltaics (solar cells) and light-emitting diodes (LEDs) .

Medicinal Chemistry and Drug Development

Organic Synthesis and Catalysis

Material Science and Optoelectronics

Biological Studies and Enzyme Inhibition

将来の方向性

The future directions for research on 2-Oxo-1,2-dihydroquinoxaline-6-carboxylic acid and related compounds could involve further exploration of their potential biological activities, particularly their inhibitory activity against AChE . This could lead to the development of new therapeutic agents for conditions such as Alzheimer’s disease .

作用機序

Target of Action

Similar compounds have been found to interact with acetylcholinesterase (ache) in the brain .

Mode of Action

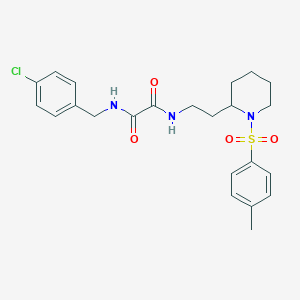

It’s suggested that similar compounds may exert their effects through an addition-elimination mechanism . Furthermore, the presence of chlorine atoms in the molecular structure of related compounds has been found to negatively influence the binding to AChE’s active site .

Biochemical Pathways

Given the potential interaction with ache, it’s plausible that the compound could influence cholinergic signaling pathways .

Result of Action

If the compound does indeed interact with ache, it could potentially influence neuronal signaling and cognitive function .

特性

IUPAC Name |

2-oxo-1H-quinoxaline-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-4-10-7-3-5(9(13)14)1-2-6(7)11-8/h1-4H,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPCUQHSLWJVOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)N=CC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-1,2-dihydroquinoxaline-6-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2369798.png)

![7-(3,4-dichlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2369805.png)

![N-{6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinyl}-N-methylamine](/img/structure/B2369811.png)

![Lithium;3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2369815.png)

![2-(2-furyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2369817.png)